2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with dimethoxyphenyl and dimethyl groups, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within the biological system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline
- 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxamide
- 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-methyl ester
Uniqueness
What sets 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid apart from these similar compounds is the presence of the carboxylic acid functional group, which imparts unique chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-17(21-19(14)12(11)2)16-9-13(24-3)6-8-18(16)25-4/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPJDFMEXUAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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